molecular formula C23H29N7O2 B12246236 3-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

3-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B12246236
M. Wt: 435.5 g/mol
InChI Key: LJROCVVXUPTHFC-UHFFFAOYSA-N
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Description

3-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound that features a unique combination of pyridazine, pyrrolidine, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic synthesis. The process begins with the preparation of the individual building blocks, which are then coupled together through a series of reactions. Key steps may include:

    Formation of the Pyridazine Moiety: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Synthesis of the Pyrrolidine Ring: This may involve cyclization reactions starting from amino alcohols or other suitable precursors.

    Construction of the Pyrazole Ring: This can be synthesized through the reaction of hydrazines with 1,3-diketones or other suitable precursors.

    Coupling Reactions: The final compound is obtained by coupling the pyridazine, pyrrolidine, and pyrazole moieties through appropriate linking reactions, such as esterification, amidation, or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biology, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it useful in the treatment of diseases such as cancer, inflammation, or infectious diseases.

Industry

In industry, the compound may be used in the development of new materials with unique properties. Its structural features could impart desirable characteristics such as enhanced stability, reactivity, or functionality.

Mechanism of Action

The mechanism of action of 3-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is likely to involve interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carbonyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of pyridazine, pyrrolidine, and pyrazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H29N7O2

Molecular Weight

435.5 g/mol

IUPAC Name

[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]methanone

InChI

InChI=1S/C23H29N7O2/c1-15-12-16(2)30(28-15)20-8-6-18(24-26-20)22(31)29-11-10-17(13-29)14-32-21-9-7-19(25-27-21)23(3,4)5/h6-9,12,17H,10-11,13-14H2,1-5H3

InChI Key

LJROCVVXUPTHFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)N3CCC(C3)COC4=NN=C(C=C4)C(C)(C)C)C

Origin of Product

United States

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